6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide
Description
Structural Characteristics and IUPAC Nomenclature
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound featuring a fused bicyclic imidazo[1,2-a]pyridine core. Its molecular formula is C₉H₆BrF₃N₄O , with a molecular weight of 323.07 g/mol . The IUPAC name derives from its substitution pattern: a bromine atom at position 6, a trifluoromethyl (-CF₃) group at position 2, and a carbohydrazide (-CONHNH₂) moiety at position 3 (Figure 1).
Table 1: Key structural properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrF₃N₄O |
| Molecular Weight | 323.07 g/mol |
| Core Structure | Imidazo[1,2-a]pyridine |
| Substituents | -Br (C6), -CF₃ (C2), -CONHNH₂ (C3) |
The planar imidazo[1,2-a]pyridine system enables π-π stacking interactions, while the electron-withdrawing -CF₃ group enhances metabolic stability.
Historical Development of Imidazo[1,2-a]pyridine Derivatives in Medicinal Chemistry
Imidazo[1,2-a]pyridines emerged as privileged scaffolds in drug discovery due to their structural resemblance to purines and indoles. Early derivatives like zolpidem (GABA-A agonist) and alpidem (anxiolytic) demonstrated their therapeutic versatility. The introduction of halogenated and fluorinated substituents, such as bromine and trifluoromethyl groups, became prominent in the 2010s to optimize pharmacokinetic properties.
Key milestones include:
- 1990s : Discovery of antiviral and antimicrobial activities in simple imidazo[1,2-a]pyridines.
- 2010s : Advances in transition metal-catalyzed cross-coupling reactions enabled precise functionalization at C3 and C6 positions.
- 2020s : Integration of -CF₃ groups via hypervalent iodine reagents improved metabolic resistance in oncology targets.
Significance of Trifluoromethyl and Bromo Substituents in Heterocyclic Systems
The trifluoromethyl (-CF₃) and bromo (-Br) groups confer distinct advantages:
Trifluoromethyl Group (-CF₃):
- Electron-withdrawing effect : Stabilizes adjacent electrophilic centers, enhancing binding to hydrophobic protein pockets.
- Lipophilicity : LogP increases by ~1.0 unit compared to non-fluorinated analogs, improving blood-brain barrier penetration.
- Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes.
Bromo Substituent (-Br):
- Synthetic versatility : Serves as a handle for Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups.
- Steric bulk : Modulates molecular conformation to prevent off-target interactions.
Table 2: Comparative effects of -CF₃ and -Br substituents
| Property | -CF₃ | -Br |
|---|---|---|
| Electronic Contribution | Strong electron-withdrawing | Moderate electron-withdrawing |
| Metabolic Impact | Reduces oxidative metabolism | Inert under physiological conditions |
| Synthetic Utility | Introduced via fluorination | Cross-coupling precursor |
The synergy between these groups in 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide makes it a promising candidate for antimicrobial and anticancer applications.
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N4O/c10-4-1-2-5-15-7(9(11,12)13)6(8(18)16-14)17(5)3-4/h1-3H,14H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUJXUJSRCMJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)C(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Summary:
- Starting materials: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
- Conditions: Reaction in ethanol or water solvent with sodium bicarbonate or other mild bases (NaOH, triethylamine) at 25–55 °C for 2–24 hours.
- Workup: Concentration, extraction with ethyl acetate, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/hexane.
- Yield: Approximately 70–75%.
- Product: 6-bromoimidazo[1,2-a]pyridine as off-white crystals.
| Parameter | Details |
|---|---|
| Reaction temperature | 25–55 °C |
| Reaction time | 2–24 hours |
| Solvent | Ethanol, water, or methanol |
| Base | Sodium bicarbonate (preferred) |
| Yield | ~72% |
| Purification | Recrystallization (ethyl acetate/hexane) |
This method features gentle reaction conditions, ease of handling, and high purity of the product, making it suitable for both laboratory and industrial scale synthesis.
Introduction of the Trifluoromethyl Group at the 2-Position
The trifluoromethyl (-CF3) group is introduced at the 2-position of the imidazo[1,2-a]pyridine ring, which significantly enhances the compound’s lipophilicity and metabolic stability.
Common Approaches:
- Starting from 2-aminopyridine derivatives bearing trifluoromethyl substituents.
- Electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or Togni reagents on preformed imidazo[1,2-a]pyridine cores.
- Direct incorporation during ring closure by using trifluoromethylated precursors.
While specific detailed protocols for this step in the exact compound are limited, literature on related imidazo[1,2-a]pyridine derivatives suggests that the trifluoromethyl group is typically introduced either before or during the ring formation step using trifluoromethylated aminopyridines or via post-synthetic modification.
Functionalization at the 3-Position to Form Carbohydrazide
The final step involves converting the 3-position substituent into a carbohydrazide (-CONHNH2) group, which is key for the biological activity and further synthetic versatility.
Typical Synthetic Route:
- Starting intermediate: 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde or 3-carboxylic acid derivative.
- Conversion to carbohydrazide:
- If starting from the aldehyde, oxidation to the corresponding carboxylic acid or ester is performed.
- The acid or ester is then reacted with hydrazine hydrate to form the carbohydrazide.
- Conditions: Reflux in ethanol or methanol with hydrazine hydrate, sometimes under inert atmosphere.
- Purification: Crystallization or column chromatography.
This approach is consistent with standard carbohydrazide preparation methods in heterocyclic chemistry and is supported by analogous syntheses of imidazo[1,2-a]pyridine carbohydrazides.
Alternative Synthetic Strategies and Optimization
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the formation of imidazo[1,2-a]pyridine derivatives, including halogen-substituted analogs, improving yields and reducing reaction times.
- Example: Reaction of 6-bromo-2-aminopyridine with 2-bromomalonaldehyde in ethanol/water under microwave irradiation at 110 °C for 10 minutes.
- Advantages: Short reaction times, higher yields (up to 80%), and greener chemistry profile.
- Workup: Neutralization, extraction, and chromatographic purification.
Summary Table of Preparation Methods
| Step | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization to 6-bromoimidazo[1,2-a]pyridine | 2-amino-5-bromopyridine, monochloroacetaldehyde | Base (NaHCO3), EtOH, 25–55 °C, 2–24 h | ~72 | Mild, scalable, high purity |
| Introduction of trifluoromethyl group | Trifluoromethylated aminopyridine or electrophilic trifluoromethylation | Various, often pre-ring closure or post-synthetic | Variable | Enhances lipophilicity, stability |
| Formation of carbohydrazide | 3-carboxylic acid/ester intermediate + hydrazine hydrate | Reflux in EtOH or MeOH | High | Standard hydrazide synthesis |
| Microwave-assisted cyclization | 6-bromo-2-aminopyridine, 2-bromomalonaldehyde | Microwave, EtOH/H2O, 110 °C, 10 min | ~80 | Faster, greener alternative |
| Pd-catalyzed coupling | Halogenated intermediates + aryl boronic acids | Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, microwave | Variable | Enables diversification and late-stage modification |
Research Findings and Practical Considerations
- The alkaline cyclization method for 6-bromoimidazo[1,2-a]pyridine is noted for its gentle conditions and reproducibility, with purity verified by NMR and melting point analysis.
- Microwave-assisted synthesis provides a rapid and efficient route, especially valuable in medicinal chemistry for rapid analog generation.
- The trifluoromethyl group significantly influences the compound’s physicochemical properties, improving bioavailability and binding affinity in biological assays.
- The carbohydrazide group facilitates hydrogen bonding and potential biological target interactions, making the compound a promising scaffold for antimicrobial and anticancer agents.
- Pd-catalyzed cross-coupling reactions allow for structural diversification, critical for SAR studies and optimization of biological activity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine or other functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its unique structural properties.
Industrial Applications: The compound serves as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine skeleton is highly modular, allowing diverse substitutions that alter physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Analogs and Substituent Effects
Key Observations:
Position 2 Substitutions: Trifluoromethyl (SY230704) provides steric bulk and electron-withdrawing effects, enhancing metabolic resistance compared to methyl (ULEGOI) or aryl groups (KOXGEM, DABTEI) .
Position 3 Functional Groups :
- Carbohydrazide (SY230704) enables hydrogen bonding and chelation, useful in metal-binding therapeutics, whereas carbonitrile (ULEGOI) or carbaldehyde (DABTEI) offers distinct reactivity for further derivatization .
Position 6 Modifications :
- Bromo (SY230704, KOXGEM) allows Suzuki-Miyaura cross-coupling for diversification, whereas nitro (DABTEI) or trifluoromethyl (ULEGOI) modifies electronic density and steric effects .
Biological Activity
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications, particularly in the context of antituberculosis research.
The compound features a bromine atom at the 6th position, a trifluoromethyl group at the 2nd position, and a carbohydrazide moiety at the 3rd position. The synthesis typically involves multiple steps:
- Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through condensation reactions involving 2-aminopyridine derivatives.
- Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS).
- Trifluoromethylation : This step utilizes trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under catalytic conditions.
These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations .
Antituberculosis Properties
Recent studies have highlighted the potential of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide as an antituberculosis agent. It has shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC range of 0.05 – 1.5 μM against various clinical isolates .
- Mechanism of Action : It is proposed that this compound targets QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis .
Structure-Activity Relationship (SAR)
The biological efficacy of imidazo[1,2-a]pyridine derivatives is influenced by their structural components. Modifications at specific positions on the ring system can enhance activity:
- Compounds with smaller substituents at the 2-position showed better activity compared to those with larger groups.
- The presence of both bromine and trifluoromethyl groups is critical for maintaining high binding affinity to target enzymes .
In Vitro Studies
In vitro pharmacokinetic studies revealed favorable properties for compound stability and bioavailability:
| Parameter | Value |
|---|---|
| Plasma Protein Binding (%), Human | 99.89% |
| CYP Inhibition (% at 10 μM) | CYP1A2: 26.3% |
| CYP2C9: 32.2% | |
| CYP3A4: 52.2% | |
| hERG IC50 (μM) | >10 |
These findings suggest that while the compound has high protein binding, it may have limited interaction with certain cytochrome P450 enzymes, which is advantageous for minimizing drug-drug interactions .
Comparative Analysis
When compared to similar compounds within its class, 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide stands out due to its unique combination of halogenated groups that enhance its reactivity and biological activity.
Q & A
Q. Q1. What are the common synthetic routes for preparing 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide?
The synthesis typically involves multi-step protocols:
Core scaffold formation : Microwave-assisted cyclization of α-haloketones with aminopyridines (e.g., 2-aminopyridine derivatives) under controlled conditions (60–100°C, 15–30 min) to generate the imidazo[1,2-a]pyridine core .
Bromination : Electrophilic bromination at the 6-position using N-bromosuccinimide (NBS) in acetonitrile or DMF .
Carbohydrazide functionalization : Reaction of the ester intermediate (e.g., ethyl 6-bromo-2-trifluoromethylimidazo[1,2-a]pyridine-3-carboxylate) with hydrazine hydrate in ethanol under reflux (12–24 hr) to yield the carbohydrazide .
Key Optimization : Microwave irradiation enhances reaction efficiency (70–85% yield) compared to conventional heating (50–60% yield) .
Q. Q2. What spectroscopic techniques are essential for characterizing this compound?
Standard characterization includes:
- 1H/13C NMR : Confirm regiochemistry of bromine and trifluoromethyl groups. For example, the trifluoromethyl group shows a singlet at δ 120–125 ppm in 13C NMR .
- IR Spectroscopy : Detect carbonyl (C=O) stretches of the carbohydrazide moiety at ~1650–1700 cm⁻¹ and N–H bends at ~3200–3400 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C10H7BrF3N4O: 343.97; observed: 343.98) .
Data Cross-Validation : Discrepancies in melting points (e.g., 202–207°C vs. 215–217°C in similar derivatives) may arise from polymorphism or solvent residues; DSC/TGA analysis is recommended .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to minimize by-products during bromination?
Bromination often produces di-substituted by-products. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may promote over-bromination. Switching to dichloromethane reduces this risk .
- Temperature Control : Maintaining 0–5°C during NBS addition suppresses radical side reactions.
- Stoichiometry : Limiting NBS to 1.05–1.1 equivalents minimizes di-brominated impurities .
Case Study : In a scaled synthesis, excess NBS (1.5 eq.) led to 15% di-brominated impurity, requiring column chromatography for removal. Reducing NBS to 1.1 eq. lowered impurity to <5% .
Q. Q4. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group deactivates the imidazo[1,2-a]pyridine core, complicating Suzuki-Miyaura couplings. Mitigation strategies:
- Catalyst Selection : Pd(PPh3)4 with K2CO3 in dioxane/water (3:1) at 90°C improves coupling efficiency with aryl boronic acids (40–60% yield) .
- Microwave Assistance : Short reaction times (10–20 min) under microwave irradiation (120°C) enhance yields (70–75%) by overcoming electronic deactivation .
Limitation : Steric hindrance at the 2-position (trifluoromethyl) further reduces reactivity with bulky coupling partners .
Q. Q5. What computational methods are used to predict the bioactivity of this compound?
Molecular Docking : Studies against tuberculosis enoyl-ACP reductase (InhA) show binding affinities of −8.0 to −9.4 kcal/mol, comparable to clinical inhibitors like isoniazid .
ADME Prediction : SwissADME predicts moderate permeability (LogP ~2.5) and high metabolic stability (CYP3A4 t1/2 > 4 hr) due to the trifluoromethyl group’s hydrophobicity .
Validation : In vitro MIC values (e.g., 0.5–2.0 µg/mL against M. tuberculosis) correlate with docking scores, supporting its potential as an anti-tubercular agent .
Q. Q6. How can contradictory spectral data be resolved during structural elucidation?
Contradictions often arise from tautomerism or solvent effects:
- Tautomer Identification : 2D NMR (HSQC, HMBC) distinguishes between imidazo[1,2-a]pyridine tautomers. For example, 1H-15N HMBC confirms NH coupling to adjacent carbons .
- Solvent Artifacts : Hydrazide NH protons may exchange with D2O in NMR, leading to missing signals. Using DMSO-d6 as a solvent retains NH signals .
Example : A reported 13C NMR shift at δ 158 ppm (assigned to C=O) was later corrected to δ 162 ppm using DEPT-135, confirming conjugation with the hydrazide group .
Q. Q7. What strategies improve yield in carbohydrazide formation from ester precursors?
Hydrazine Excess : Use 3–5 equivalents of hydrazine hydrate to drive the reaction to completion.
Acid Catalysis : Adding 1–2 mol% trifluoroacetic acid (TFA) accelerates ester-to-hydrazide conversion (reaction time reduced from 24 hr to 8 hr) .
Workup Optimization : Precipitation in ice-water (pH 6–7) avoids column chromatography, achieving >90% purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
